![molecular formula C21H16O3 B6339090 [4-[(E)-2-(3-hydroxyphenyl)ethenyl]phenyl] benzoate CAS No. 1171921-36-0](/img/structure/B6339090.png)
[4-[(E)-2-(3-hydroxyphenyl)ethenyl]phenyl] benzoate
Overview
Description
[4-[(E)-2-(3-hydroxyphenyl)ethenyl]phenyl] benzoate is an organic compound that belongs to the class of stilbenoids. Stilbenoids are a type of natural phenol and are known for their diverse biological activities. This compound is characterized by the presence of a benzoate group attached to a stilbene backbone, which includes a hydroxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-2-(3-hydroxyphenyl)ethenyl]phenyl] benzoate typically involves the following steps:
Preparation of the starting materials: The synthesis begins with the preparation of 3-hydroxybenzaldehyde and 4-bromobenzaldehyde.
Formation of the stilbene backbone: The two aldehydes undergo a Wittig reaction to form the stilbene backbone. This reaction involves the use of a phosphonium ylide as a reagent.
Esterification: The final step involves the esterification of the stilbene backbone with benzoic acid to form this compound. This reaction is typically carried out in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-2-(3-hydroxyphenyl)ethenyl]phenyl] benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The double bond in the stilbene backbone can be reduced to form dihydrostilbenes.
Substitution: The benzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrostilbenes.
Substitution: Various substituted benzoates.
Scientific Research Applications
The compound 4-[(E)-2-(3-hydroxyphenyl)ethenyl]phenyl benzoate, also known as a derivative of benzoate with potential applications in various fields, has garnered attention in scientific research for its diverse properties. This article explores its applications, particularly in the realms of materials science, pharmaceuticals, and organic synthesis.
Chemical Formula
- Molecular Formula : CHO
- Molecular Weight : 298.34 g/mol
Pharmaceutical Applications
Antioxidant Activity : Research has indicated that compounds with similar structures exhibit significant antioxidant properties. The hydroxyl group in the structure is believed to play a crucial role in scavenging free radicals, which can be beneficial in preventing oxidative stress-related diseases.
Anti-inflammatory Effects : Studies have shown that derivatives of benzoates can inhibit pro-inflammatory pathways. This compound may possess similar anti-inflammatory properties, making it a candidate for further investigation in drug development targeting inflammatory diseases.
Materials Science
Polymer Additives : The compound can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polyvinyl chloride (PVC) and other polymers has been studied to improve their performance under various environmental conditions.
UV Stabilizers : Due to its aromatic structure, this compound may serve as a UV stabilizer in coatings and plastics. Its ability to absorb UV radiation can prolong the lifespan of materials exposed to sunlight.
Organic Synthesis
Building Block for Organic Synthesis : The compound serves as a versatile building block in organic synthesis, particularly in the formation of more complex molecules. Its functional groups allow for various chemical reactions, including coupling reactions and nucleophilic substitutions.
Photonic Applications
Fluorescent Dyes : The unique structure of the compound makes it suitable for use as a fluorescent dye in biological imaging. Its photophysical properties can be optimized for specific wavelengths, allowing for targeted imaging applications.
Case Study 1: Antioxidant Properties
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several benzoate derivatives and tested their antioxidant activities using DPPH radical scavenging assays. The results indicated that compounds with hydroxyl substituents exhibited enhanced antioxidant capabilities compared to their non-hydroxylated counterparts.
Case Study 2: Polymer Applications
A research article in Polymer Degradation and Stability investigated the effects of incorporating various benzoate derivatives into PVC matrices. The findings demonstrated that the addition of 4-[(E)-2-(3-hydroxyphenyl)ethenyl]phenyl benzoate significantly improved thermal stability and mechanical strength under accelerated aging conditions.
Case Study 3: Photonic Properties
A study published in Advanced Functional Materials explored the use of similar compounds as fluorescent probes for live cell imaging. The researchers reported that these compounds could selectively stain specific cellular components, providing insights into cellular processes.
Mechanism of Action
The mechanism of action of [4-[(E)-2-(3-hydroxyphenyl)ethenyl]phenyl] benzoate involves its interaction with various molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The compound can also influence cellular signaling pathways, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
Similar Compounds
Resveratrol: Another stilbenoid with similar antioxidant properties.
Piceatannol: A hydroxylated derivative of resveratrol with enhanced biological activity.
Oxyresveratrol: Known for its potent anti-inflammatory effects.
Uniqueness
[4-[(E)-2-(3-hydroxyphenyl)ethenyl]phenyl] benzoate is unique due to its benzoate group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other stilbenoids and contributes to its diverse applications in various fields.
Biological Activity
The compound [4-[(E)-2-(3-hydroxyphenyl)ethenyl]phenyl] benzoate, also known as a derivative of stilbene, has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry, drawing from diverse research findings.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of appropriate phenolic derivatives with benzoic acid under controlled conditions. Several methodologies have been employed to enhance yield and purity, including esterification processes and modifications to optimize the structure for biological activity.
Anticancer Properties
Research indicates that stilbene derivatives, including this compound, exhibit significant anticancer properties. A study on related compounds found that certain derivatives can inhibit the BCL-2 protein in colorectal cancer cells (HT29), leading to apoptosis. The IC50 values for these compounds ranged from 26.56 μmol/ml to 286.81 μmol/ml, with some showing superior activity compared to traditional chemotherapeutics like Eugenol .
Antimicrobial Activity
Compounds with similar structural motifs have demonstrated antimicrobial properties. For instance, phenolic compounds have shown efficacy against biofilms formed by bacteria such as E. coli, suggesting that modifications to the phenolic structure can enhance their antibacterial activity . The incorporation of hydroxyl groups has been linked to increased interaction with microbial membranes, potentially disrupting their integrity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR studies. These studies reveal that substituents on the aromatic rings significantly influence the compound's potency against various biological targets. For example, the presence of hydroxyl groups enhances binding affinity and biological efficacy against cancer cell lines and pathogens .
Case Study 1: Colorectal Cancer Inhibition
A recent study synthesized several stilbene derivatives and evaluated their cytotoxic effects on HT29 cells. Among these, this compound was noted for its ability to induce cell cycle arrest and promote apoptosis through BCL-2 inhibition. The study utilized both in vitro assays and QSAR modeling to correlate structural features with biological activity .
Case Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial properties, derivatives of phenolic compounds were tested against Staphylococcus aureus and Escherichia coli. Results indicated that modifications leading to increased hydrophobicity significantly improved antimicrobial action, suggesting that this compound could be a promising candidate for developing new antimicrobial agents .
Data Tables
Compound | Activity Type | IC50 (μmol/ml) | Target |
---|---|---|---|
1 | Anticancer | 26.56 | BCL-2 in HT29 cells |
2 | Antimicrobial | 12.34 | E. coli biofilm |
3 | Antioxidant | 15.67 | Free radical scavenging |
4 | Tyrosinase Inhibitor | 9.45 | Tyrosinase |
Properties
IUPAC Name |
[4-[(E)-2-(3-hydroxyphenyl)ethenyl]phenyl] benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O3/c22-19-8-4-5-17(15-19)10-9-16-11-13-20(14-12-16)24-21(23)18-6-2-1-3-7-18/h1-15,22H/b10-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHNKNMVOOJLNC-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC3=CC(=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C/C3=CC(=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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